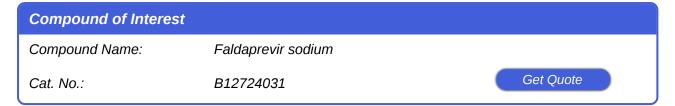


## Faldaprevir sodium absorption, distribution, metabolism, and excretion (ADME) profile

Author: BenchChem Technical Support Team. Date: December 2025



# Faldaprevir Sodium: A Comprehensive ADME Profile for Drug Development Professionals

An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of the Hepatitis C Virus NS3/4A Protease Inhibitor, Faldaprevir.

Faldaprevir, an investigational agent for the treatment of hepatitis C, has been the subject of extensive preclinical and clinical evaluation to characterize its pharmacokinetic properties. This technical guide provides a detailed summary of the absorption, distribution, metabolism, and excretion (ADME) of **faldaprevir sodium**, intended for researchers, scientists, and drug development professionals. The information is compiled from a comprehensive review of published in vitro and in vivo studies.

### **Absorption**

Faldaprevir is orally administered and exhibits slow absorption, with time to maximum plasma concentration (Tmax) typically observed between 2 to 6 hours post-dose.[1][2] Pharmacokinetic studies have demonstrated a more than dose-proportional increase in systemic exposure (AUC and Cmax) with increasing doses, suggesting saturation of a clearance mechanism at higher concentrations.[3][4] The presence of a high-fat breakfast has been shown to have a minimal effect on the systemic exposure of faldaprevir, increasing it by approximately 14%.[3][5]

#### In Vitro Permeability



In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, have characterized faldaprevir as having good permeability.[6]

Table 1: Key Pharmacokinetic Parameters of Faldaprevir Following Oral Administration

Parameter	Value	Species	Study Conditions	Reference(s)
Tmax (median)	2 - 6 hours	Human	Single and multiple doses	[1][2]
Half-life (t1/2)	20 - 30 hours	Human (HCV-infected patients)	Multiple doses	[4][7]
Food Effect	14% increase in exposure with high-fat breakfast	Human	Single dose	[3][5]
Dose Proportionality	Supra- proportional increase in AUC and Cmax with dose	Human	Single ascending doses (4-1200 mg)	[3]
Caco-2 Permeability (Papp A-B)	2.1 x 10-6 cm/s	In vitro	pH 7.4	[6]
Caco-2 Efflux Ratio	4.8	In vitro	[6]	

#### **Distribution**

Faldaprevir exhibits extensive distribution into tissues, with a particularly high concentration in the liver, the target organ for its antiviral activity.[1][3] Studies have shown that liver concentrations of faldaprevir can be 22- to 35-fold higher than those observed in plasma.[1][2] This significant liver enrichment is thought to be mediated by active uptake transporters.[1][8]



Faldaprevir is highly bound to plasma proteins, with a bound fraction exceeding 99%.[7] This high degree of protein binding is consistent across individuals with normal and impaired renal function.[7]

Table 2: Distribution Characteristics of Faldaprevir

Parameter	Value	Species/Syste m	Method	Reference(s)
Plasma Protein Binding	> 99%	Human	Equilibrium Dialysis	[7]
Liver Enrichment	22- to 35-fold higher than plasma	Human (inferred from in vitro)	HepatoPac co- cultured hepatocytes	[1][2]
Apparent Volume of Distribution (Vz/F)	Not explicitly stated, but expected to be large given tissue distribution	Human	Non- compartmental analysis	[9]

#### Metabolism

The metabolism of faldaprevir has been characterized in both in vitro and in vivo systems. The primary metabolic pathway in humans involves oxidation, leading to the formation of two major hydroxylated metabolites, designated as M2a and M2b.[8][9] These metabolites are predominantly found in feces and account for a significant portion of the administered dose.[9] In contrast to humans, glucuronidation is the major metabolic pathway in rats.[10][11] Direct glucuronidation of faldaprevir is considered a minor pathway in humans.[8]

The cytochrome P450 (CYP) enzyme CYP3A4 has been identified as the primary enzyme responsible for the metabolism of faldaprevir.[3][9] Faldaprevir itself is a weak to moderate inhibitor of CYP3A4 and a weak inhibitor of CYP2C9.[12]

Table 3: Metabolites of Faldaprevir in Humans



Metabolite	Description	Percentage of Dose in Feces	Location Found	Reference(s)
M2a	Monohydroxylate d metabolite	~20.5%	Feces	[9]
M2b	Monohydroxylate d metabolite	~20.5%	Feces	[9]
Unchanged Faldaprevir	Parent drug	~50%	Feces	[9]

#### **Excretion**

Faldaprevir and its metabolites are predominantly eliminated from the body via the fecal route. [9] A human mass balance study using radiolabeled [14C]faldaprevir demonstrated that the vast majority of the administered radioactivity (mean 98.7%) was recovered in the feces.[9] Urinary excretion of radioactivity was negligible, accounting for only 0.113% of the dose.[9] Unchanged faldaprevir was the major component found in feces, constituting approximately 50% of the administered dose.[9] The two major hydroxylated metabolites, M2a and M2b, together accounted for about 41% of the dose in feces.[9]

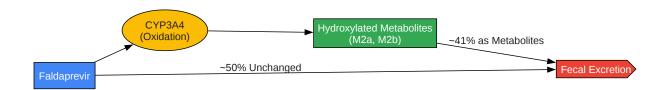
Table 4: Excretion of Faldaprevir and its Metabolites in Humans

Route of Excretion	Percentage of Administered Dose	Major Components	Reference(s)
Feces	98.7%	Unchanged Faldaprevir, M2a, M2b	[9]
Urine	0.113%	Negligible radioactivity	[9]

## Signaling Pathways and Experimental Workflows Faldaprevir Metabolic Pathway

The metabolic conversion of faldaprevir is primarily mediated by CYP3A4, leading to the formation of hydroxylated metabolites.





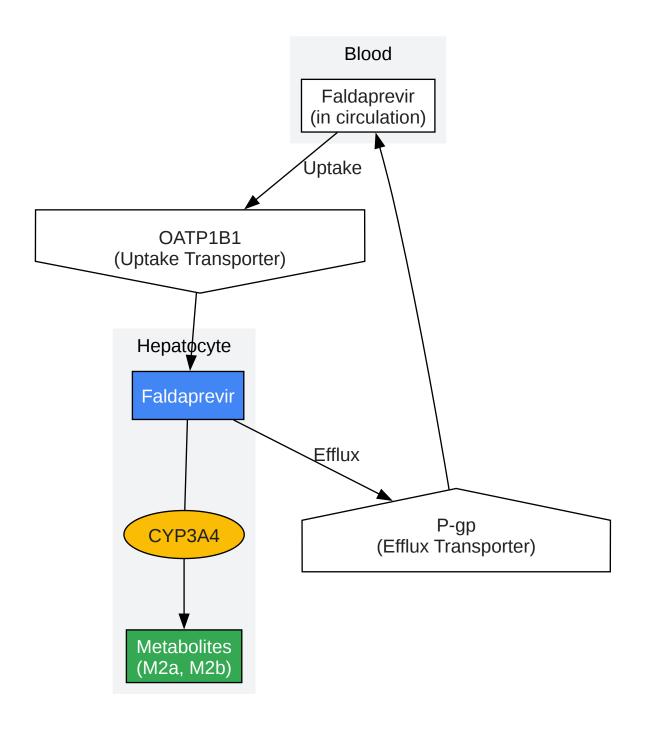
Click to download full resolution via product page

Caption: Proposed primary metabolic pathway of faldaprevir in humans.

### **Hepatic Disposition of Faldaprevir**

The disposition of faldaprevir in the liver involves uptake by transporters, metabolism by CYP3A4, and efflux of the parent drug and its metabolites.





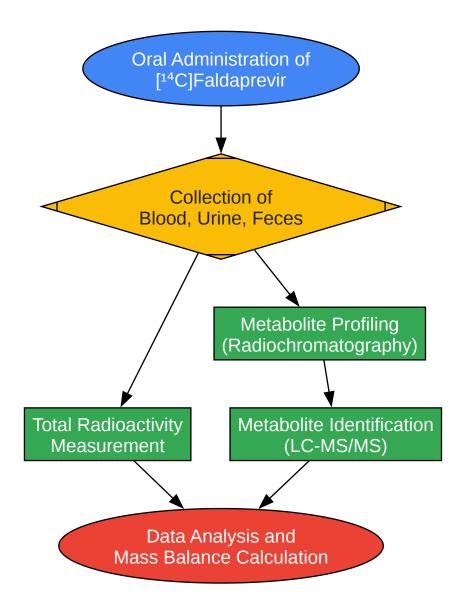
Click to download full resolution via product page

Caption: Key transporters and enzymes involved in the hepatic disposition of faldaprevir.

### **Experimental Workflow for Human Mass Balance Study**

The human mass balance study is a critical experiment to determine the routes of excretion and metabolic fate of a drug.





Click to download full resolution via product page

Caption: Workflow for the human mass balance and metabolism study of faldaprevir.

## Experimental Protocols Human Mass Balance Study

- Subjects: Healthy male volunteers.
- Dosing Regimen: A single oral dose of 240 mg [14C]faldaprevir (containing 100 μCi) was administered after a lead-in period of non-radiolabeled faldaprevir to achieve steady-state concentrations.[9]



- Sample Collection: Blood, urine, and feces were collected at predefined intervals for up to 312 hours post-dose.[9]
- Radioactivity Measurement: Total radioactivity in blood, plasma, urine, and feces was determined by liquid scintillation counting.[9]
- Metabolite Profiling and Identification: Metabolite profiles in plasma, urine, and feces were
  determined using radiochromatography. Structural elucidation of metabolites was performed
  using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

#### **Caco-2 Permeability Assay**

- Cell Line: Human colon adenocarcinoma Caco-2 cells were cultured on semipermeable filter supports for approximately 21 days to form a differentiated monolayer.
- Assay Procedure: The permeability of faldaprevir was assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound was added to the donor chamber, and its appearance in the receiver chamber was monitored over time.
- Analysis: Concentrations of faldaprevir in the donor and receiver compartments were quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated. The efflux ratio (Papp B-A / Papp A-B) was determined to assess the involvement of active efflux transporters.[6]

#### In Vitro Metabolism using Human Liver Microsomes

- Test System: Pooled human liver microsomes.
- Incubation: Faldaprevir was incubated with human liver microsomes in the presence of an NADPH-regenerating system at 37°C.
- Reaction Termination and Analysis: The reaction was stopped at various time points by the addition of an organic solvent. The disappearance of the parent drug and the formation of metabolites were monitored by LC-MS/MS.
- Data Analysis: The rate of metabolism was determined, and the intrinsic clearance was calculated.



#### **Cytochrome P450 Inhibition Assay**

- Enzyme Source: Recombinant human CYP enzymes or human liver microsomes.
- Assay: Faldaprevir was co-incubated with a specific CYP probe substrate. The formation of the probe substrate's metabolite was measured in the presence and absence of faldaprevir.
- Analysis: The IC50 value (the concentration of faldaprevir that causes 50% inhibition of the enzyme activity) was determined.[3]

### Transporter Substrate and Inhibition Assays (e.g., OATP1B1, P-gp)

- Test System: Cell lines overexpressing the specific transporter of interest (e.g., HEK293-OATP1B1) or membrane vesicles.
- Substrate Assessment: The uptake of faldaprevir into the transporter-expressing cells was measured and compared to control cells.
- Inhibition Assessment: The ability of faldaprevir to inhibit the transport of a known probe substrate for the transporter was evaluated.
- Analysis: The concentration of the test compound or probe substrate was quantified by LC-MS/MS or by using a radiolabeled compound. Kinetic parameters (Km, Vmax for substrates; IC50 for inhibitors) were determined.[3]

#### Conclusion

**Faldaprevir sodium** exhibits a pharmacokinetic profile characterized by slow oral absorption, extensive distribution with high liver partitioning, metabolism primarily through CYP3A4-mediated oxidation, and predominant excretion in the feces as both unchanged drug and hydroxylated metabolites. Its interaction with CYP3A4 and drug transporters like OATP1B1 and P-gp are important considerations for potential drug-drug interactions. The detailed ADME characteristics outlined in this guide provide a crucial foundation for the continued development and clinical application of faldaprevir and other drugs in its class.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Caco-2 permeability assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Interactions of the hepatitis C virus protease inhibitor faldaprevir with cytochrome P450 enzymes: in vitro and in vivo correlation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bridging in vitro and in vivo metabolism and transport of faldaprevir in human using a novel cocultured human hepatocyte system, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes drug metabolism [protocols.io]
- 12. Mass Balance and Metabolite Profiling of Steady-State Faldaprevir, a Hepatitis C Virus NS3/4 Protease Inhibitor, in Healthy Male Subjects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Faldaprevir sodium absorption, distribution, metabolism, and excretion (ADME) profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12724031#faldaprevir-sodium-absorptiondistribution-metabolism-and-excretion-adme-profile]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com